molecular formula C12H9F3N2O2 B2443618 (2E)-2-ciano-3-hidroxi-N-[3-(trifluorometil)fenil]but-2-enamida CAS No. 63927-51-5

(2E)-2-ciano-3-hidroxi-N-[3-(trifluorometil)fenil]but-2-enamida

Número de catálogo: B2443618
Número CAS: 63927-51-5
Peso molecular: 270.211
Clave InChI: UJBZHNQIBVHDDU-JXMROGBWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide is a derivative of Leflunomide, an immunosuppressive drug. This compound is known for its ability to inhibit T and B cell proliferation, primarily through its metabolite, a malononitrile derivative. It is believed to inhibit dihydroorotate dehydrogenase as well as several protein tyrosine kinases .

Aplicaciones Científicas De Investigación

Chemistry

  • Building Block in Organic Synthesis :
    • The compound serves as a versatile building block in the synthesis of complex organic molecules and pharmaceuticals. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in synthetic pathways .
  • Reactivity Studies :
    • It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing researchers to explore its reactivity under different conditions .

Biology

  • Cell Proliferation Inhibition :
    • Research indicates that 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide inhibits T and B cell proliferation. This effect is primarily attributed to its metabolite's ability to inhibit dihydroorotate dehydrogenase (DHODH) and several protein tyrosine kinases .
  • Apoptosis Induction :
    • Studies have shown that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Medicine

  • Therapeutic Applications :
    • As a derivative of Leflunomide, an established immunosuppressive drug, this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases and certain cancers . Its mechanism of action involves modulation of immune responses through the inhibition of specific metabolic pathways.
  • Case Studies :
    • Clinical trials are ongoing to evaluate the efficacy of this compound in various medical settings, particularly concerning its role in modulating immune responses in diseases like rheumatoid arthritis and multiple sclerosis.

Industry

  • Agrochemical Development :
    • The compound is utilized as a precursor in the synthesis of agrochemicals, contributing to the development of new materials with enhanced agricultural properties .
  • Material Science :
    • Its unique chemical structure makes it suitable for research in material science, particularly in developing new polymers or coatings that require specific chemical properties .

Mecanismo De Acción

Target of Action

The primary target of (2E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide, also known as NYX-2925, is believed to be dihydroorotate dehydrogenase (DHODH) . DHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA. Inhibition of this enzyme can disrupt cell proliferation, particularly in rapidly dividing cells .

Mode of Action

NYX-2925 inhibits the activity of DHODH, thereby disrupting the synthesis of pyrimidines . This disruption can lead to a decrease in DNA and RNA synthesis, which in turn can inhibit the proliferation of cells. The compound’s activity is attributed mainly to its metabolite, a malononitrile derivative .

Biochemical Pathways

The inhibition of DHODH by NYX-2925 affects the de novo pyrimidine synthesis pathway . This pathway is crucial for the production of new DNA and RNA molecules, which are necessary for cell division and the synthesis of proteins. By inhibiting this pathway, NYX-2925 can potentially disrupt the growth and proliferation of cells.

Pharmacokinetics

The compound’s activity is mainly attributed to its metabolite, suggesting that it undergoes metabolic transformation in the body

Result of Action

The primary result of NYX-2925’s action is the inhibition of cell proliferation. This is achieved through the disruption of pyrimidine synthesis, which is essential for DNA and RNA production . This can potentially lead to a decrease in the growth and proliferation of certain cells.

Métodos De Preparación

The synthesis of 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide involves several steps. One common method includes the reaction of 4-cyano-3-trifluoromethyl-phenylamine with a suitable aldehyde under basic conditions to form the corresponding imine. This imine is then subjected to a cyanation reaction to introduce the cyano group. The final step involves the hydrolysis of the imine to yield the desired product .

Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .

Comparación Con Compuestos Similares

2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:

    Leflunomide: The parent compound, which also inhibits dihydroorotate dehydrogenase but lacks the trifluoromethyl group.

    Teriflunomide: Another derivative of Leflunomide, used in the treatment of multiple sclerosis.

    Nitroso-Teriflunomide: A nitroso derivative with similar biological activity

These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.

Actividad Biológica

2-Cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide, also known by its CAS number 63927-51-5, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₉F₃N₂O₂
Molecular Weight270.207 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point405.5 ± 45.0 °C
Flash Point199.1 ± 28.7 °C
LogP2.85

These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological membranes.

Pharmacological Activity

Research indicates that 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide exhibits significant biological activities, particularly in the context of pain management and anti-inflammatory effects.

The compound acts as a partial agonist at cannabinoid receptors CB1 and CB2, which are integral in modulating pain and inflammatory responses. In studies involving animal models, it demonstrated antihyperalgesic and antiallodynic effects against both thermal and mechanical stimuli .

Case Studies

  • Chronic Pain Models : In rat models of chronic neuropathic pain (e.g., chronic constriction injury), administration of the compound resulted in significant reductions in pain sensitivity compared to control groups . The effective dose ranged from 0.3 to 3 mg/kg.
  • Rheumatoid Arthritis : A study involving leflunomide-treated patients highlighted the pharmacokinetics of A77 1726 (a metabolite related to the compound). Genetic polymorphisms in cytochrome P450 enzymes were shown to affect plasma concentrations of the metabolite, influencing treatment outcomes in rheumatoid arthritis patients .

Safety Profile

While the compound shows promising therapeutic effects, safety data is limited. Current studies suggest that it does not significantly increase adverse drug reactions compared to traditional treatments for rheumatoid arthritis . However, further investigation is necessary to fully understand its safety profile.

Propiedades

IUPAC Name

(E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBZHNQIBVHDDU-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.